molecular formula C24H22N2O3S2 B2695410 N-(benzo[d]thiazol-2-yl)-N-benzyl-3-tosylpropanamide CAS No. 941877-91-4

N-(benzo[d]thiazol-2-yl)-N-benzyl-3-tosylpropanamide

Cat. No.: B2695410
CAS No.: 941877-91-4
M. Wt: 450.57
InChI Key: HPEDCKFTKZKLEO-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-benzyl-3-tosylpropanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-N-benzyl-3-tosylpropanamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions.

    N-Benzylation: The benzothiazole derivative is then subjected to N-benzylation using benzyl chloride in the presence of a base such as potassium carbonate.

    Tosylation: The final step involves the tosylation of the propanamide moiety using tosyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-N-benzyl-3-tosylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or tosyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols; solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(benzo[d]thiazol-2-yl)-N-benzyl-3-tosylpropanamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anti-inflammatory and anticancer agent.

    Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and molecular targets.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[d]thiazol-2-yl)-N-benzyl-3-tosylpropanamide is unique due to its specific structural features, such as the presence of the tosyl group and the benzyl substitution. These structural elements contribute to its distinct biological activities and make it a valuable compound for further research and development.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-benzyl-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S2/c1-18-11-13-20(14-12-18)31(28,29)16-15-23(27)26(17-19-7-3-2-4-8-19)24-25-21-9-5-6-10-22(21)30-24/h2-14H,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEDCKFTKZKLEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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